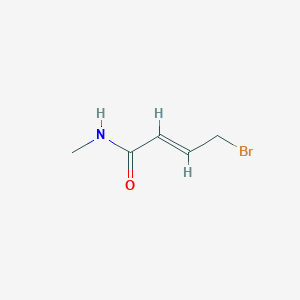

(E)-4-bromo-N-methylbut-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8BrNO |

|---|---|

Molecular Weight |

178.03 g/mol |

IUPAC Name |

(E)-4-bromo-N-methylbut-2-enamide |

InChI |

InChI=1S/C5H8BrNO/c1-7-5(8)3-2-4-6/h2-3H,4H2,1H3,(H,7,8)/b3-2+ |

InChI Key |

LIBKXPJFDYNBFA-NSCUHMNNSA-N |

Isomeric SMILES |

CNC(=O)/C=C/CBr |

Canonical SMILES |

CNC(=O)C=CCBr |

Origin of Product |

United States |

Synthetic Methodologies for E 4 Bromo N Methylbut 2 Enamide and Analogous Structures

Direct Synthetic Routes to (E)-4-bromo-N-methylbut-2-enamide

The direct synthesis of this compound can be envisioned through a sequence of reactions involving the introduction of a bromine atom at the allylic position and the subsequent formation of the amide bond.

Strategies for Bromine Introduction at the Allylic Position

The introduction of a bromine atom at the carbon adjacent to a double bond, known as allylic bromination, is a key transformation for the synthesis of the target molecule. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a free radical mechanism, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgyoutube.com

The stability of the resulting allylic radical is a crucial factor driving this reaction. chemistrysteps.com In the context of a precursor like N-methylcrotonamide, the reaction would involve the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂, which is present in low concentrations, to yield the desired allylic bromide. masterorganicchemistry.comyoutube.com The use of NBS is advantageous as it maintains a low concentration of Br₂ and HBr, thus minimizing competing electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com

A plausible synthetic precursor for the target compound is (E)-crotonic acid or its corresponding amide, N-methylcrotonamide. The allylic bromination of such a substrate would be expected to yield the 4-bromo derivative. The Wohl-Ziegler reaction, which employs NBS in a non-polar solvent like carbon tetrachloride (CCl₄), is a classic method for this transformation. wikipedia.org

Amide Bond Formation from Bromo-substituted Precursors

Once the bromo-substituted backbone is established, the formation of the N-methylamide linkage is the subsequent step. A straightforward approach involves the reaction of a bromo-substituted carboxylic acid, such as (E)-4-bromobut-2-enoic acid, with methylamine (B109427). youtube.comyoutube.com (E)-4-bromobut-2-enoic acid is commercially available, which makes this a viable route. bldpharm.comchemscene.com

The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. youtube.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. youtube.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640). For instance, treatment of (E)-4-bromobut-2-enoic acid with a chlorinating agent like thionyl chloride would yield the corresponding acid chloride. This highly reactive intermediate would then readily react with methylamine to form this compound. Another approach involves the use of mixed anhydrides, for example, with boric acid, which can facilitate the acylation of amines. google.com

Stereoselective Olefination Reactions for (E)-Configured Enamides

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it is particularly effective for generating (E)-alkenes. wikipedia.orgnrochemistry.comtcichemicals.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nih.gov

Horner-Wadsworth-Emmons (HWE) Approaches for (E)-Selectivity

For the synthesis of (E)-configured enamides, a phosphonate reagent bearing an N-methylamide group can be reacted with an appropriate aldehyde. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org The reaction mechanism involves the initial deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene. nrochemistry.com

Recent research has explored the synthesis of (E)-α,β-unsaturated amides using HWE-type reactions, demonstrating high (E)-selectivity. nih.govacs.orgrsc.org

The stereochemical outcome of the HWE reaction is significantly influenced by the reaction conditions. Key factors include the choice of base, the nature of the cation, the solvent, and the reaction temperature and concentration. nih.govacs.org

Base and Cation Effects: The choice of base and the corresponding counter-ion play a critical role in the (E/Z)-selectivity. Studies have shown that for Weinreb amide-type HWE reagents, the use of lithium-based strong bases like lithium bis(hexamethyldisilazide) (LHMDS) can lead to varying selectivity depending on the temperature. nih.gov At low temperatures (-78 °C), (Z)-selectivity may be favored, while increasing the temperature promotes the formation of the (E)-isomer. nih.gov In contrast, the use of Grignard reagents like isopropylmagnesium bromide (iPrMgBr) as a deprotonating agent has been shown to afford high (E)-selectivity, often independent of the reaction temperature. nih.gov

Solvent and Concentration: The solvent can influence the solubility of the intermediates and the transition state energies, thereby affecting the stereoselectivity. Common solvents for HWE reactions include tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). The concentration of the reactants can also impact the reaction kinetics and selectivity.

The following table summarizes the effect of different bases and cations on the (E/Z) selectivity of a Weinreb amide-type HWE reaction. nih.gov

| Entry | Base (equiv.) | Cation | Solvent | Temp (°C) | Yield (%) | (E/Z) Ratio |

| 1 | LHMDS (1.1) | Li | THF | -78 | 85 | 1:2.5 |

| 2 | LHMDS (1.1) | Li | THF | -40 | 92 | 1.2:1 |

| 3 | LHMDS (1.1) | Li | THF | 0 | 95 | 2.1:1 |

| 4 | LHMDS (1.1) | Li | THF | 20 | 96 | 3.0:1 |

| 5 | nBuLi (1.1) | Li | THF | -78 | 91 | 1:1.5 |

| 6 | iPrMgCl (1.1) | MgCl | THF | -78 | 25 | >99:1 |

| 7 | iPrMgCl (1.1) | MgCl | THF | 0 | 88 | >99:1 |

| 8 | iPrMgCl (1.1) | MgCl | THF | 20 | 98 | >99:1 |

Data adapted from a study on a Weinreb amide-type HWE reaction. nih.gov

The high (E)-selectivity observed with magnesium-based reagents in HWE reactions is attributed to the formation of a stable magnesium phosphonoenolate. nih.gov The magnesium(II) ion is believed to form a stable six-membered chelate with the phosphonoenolate. This chelation leads to a more thermodynamically stable intermediate, which in turn directs the reaction towards the formation of the (E)-alkene. nih.gov

The stability of the magnesium(II) phosphonoenolate is greater than that of the corresponding lithium or sodium phosphonoenolates due to the stronger Coulombic attraction between the divalent magnesium cation and the enolate oxygen atoms. nih.gov This enhanced stability of the intermediate is consistent with the observation that the iPrMgBr-deprotonating HWE reaction is slower but more (E)-selective compared to reactions using lithium-based strong bases like LHMDS or nBuLi. nih.gov Furthermore, the Weinreb amide-type phosphonoenolate generated from iPrMgCl has been found to be isolable and stable for extended periods, allowing for its use in HWE reactions with retained high productivity and selectivity. nih.govchemrxiv.org

Wittig Reactions for Stereocontrolled Alkene Formation

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with a carbonyl compound. masterorganicchemistry.com While a powerful tool, controlling the stereoselectivity to favor the (E)- or (Z)-isomer can be challenging and is highly dependent on the nature of the ylide. masterorganicchemistry.comyoutube.com Stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of (E)-alkenes, which is relevant for the synthesis of this compound. masterorganicchemistry.comnih.gov

The synthesis typically begins with the preparation of a phosphonium salt via the SN2 reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. masterorganicchemistry.com This salt is then deprotonated with a strong base to generate the ylide. youtube.com For the synthesis of an (E)-enamide, a stabilized ylide is reacted with an appropriate aldehyde. The stereochemical outcome is often governed by the reversibility of the initial addition step and the thermodynamic stability of the intermediates. youtube.com For instance, the reaction of stabilized ylides like Bu₃P=CH(EWG) (where EWG is an ester or nitrile) with mannonolactones has been shown to predominantly yield (E)-mannosylidene derivatives. nih.gov

| Reactants | Product | Key Features |

| Phosphonium Ylide + Aldehyde/Ketone | Alkene + Triphenylphosphine oxide | Forms a C=C bond. masterorganicchemistry.com |

| Stabilized Ylide + Aldehyde | (E)-Alkene (predominantly) | The electron-withdrawing group on the ylide stabilizes the transition state leading to the E-isomer. masterorganicchemistry.comnih.gov |

| Unstabilized Ylide + Aldehyde | (Z)-Alkene (predominantly) | The reaction is often kinetically controlled. youtube.com |

Peterson Olefination in Enamide Synthesis

The Peterson olefination provides a valuable alternative to the Wittig reaction for the stereoselective synthesis of alkenes, including enamides. wikipedia.orgnumberanalytics.com This reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate. wikipedia.orgyoutube.com A key advantage of the Peterson olefination is that the stereochemical outcome can be controlled by the choice of workup conditions for the elimination of the β-hydroxysilane. wikipedia.org

A general route for the stereoselective synthesis of enamides using a Peterson reaction manifold starts from vinylsilanes. organic-chemistry.org The process involves epoxidation of the vinylsilane, followed by nucleophilic ring-opening of the resulting epoxysilane with sodium azide (B81097). Subsequent reduction of the azide and a one-pot N-acylation/Peterson elimination sequence affords the desired enamide. organic-chemistry.org This method offers excellent control over the double bond stereochemistry and is applicable to a wide range of substrates. organic-chemistry.org

| Elimination Condition | Stereochemical Outcome | Mechanism |

| Acidic | syn-elimination | Protonation of the hydroxyl group followed by anti-periplanar elimination. organic-chemistry.org |

| Basic | anti-elimination | Deprotonation of the hydroxyl group to form an alkoxide, which then undergoes syn-periplanar elimination. organic-chemistry.org |

Julia-Kocienski Olefination for Dienamide and Fluorinated Analogues

The Julia-Kocienski olefination is a powerful and widely used method for the synthesis of alkenes, particularly for constructing complex molecules. organic-chemistry.orgyoutube.com It is a modification of the classical Julia olefination and typically involves the reaction of a heteroaryl sulfone (often a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with a carbonyl compound in the presence of a base. organic-chemistry.orgnih.gov This reaction generally provides good to excellent (E)-selectivity. organic-chemistry.org

This methodology has been successfully applied to the modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides. nih.gov The synthesis involves two sequential Julia-Kocienski olefinations. The first step establishes a (Z)-α-fluorovinyl Weinreb amide unit, and the second introduces the second double bond. nih.gov The incorporation of fluorine can significantly influence the reactivity of the sulfone reagents and the stereochemical outcome of the olefination. nih.govcas.cn While often (E)-selective, conditions can be tuned to favor the (Z)-isomer, demonstrating the versatility of this reaction in accessing diverse enamide and dienamide structures. youtube.comnih.gov

Modular and Convergent Synthetic Strategies toward Enamide Scaffolds

Modular and convergent strategies are highly desirable in organic synthesis as they allow for the rapid assembly of complex molecules from simpler, pre-functionalized building blocks. This approach is particularly valuable for creating libraries of enamide analogs for biological screening.

A modular synthesis of fluorinated dienamides has been achieved using sequential Julia-Kocienski olefinations, demonstrating a convergent approach where different fragments are brought together late in the synthesis. nih.gov Another strategy involves the use of synthetic protein scaffolds that can spatially recruit metabolic enzymes. nih.gov While applied in a biological context, this principle of modular assembly using specific interacting domains can inspire chemical approaches for organizing synthetic pathways. The direct synthesis of enamides from amides via electrophilic activation with reagents like triflic anhydride and LiHMDS also represents a convergent approach, avoiding the need for pre-functionalized substrates. acs.org

Transition-Metal-Catalyzed Methodologies for Enamide Construction

Transition-metal catalysis has revolutionized the synthesis of enamides, offering mild, efficient, and highly selective methods for their construction. Palladium-catalyzed reactions, in particular, have been extensively developed.

Palladium(0)-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been adapted for the synthesis of enamides. wikipedia.orgyonedalabs.com This reaction typically involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.com

For enamide synthesis, this can involve the coupling of a vinyl halide or triflate with an appropriate nitrogen-containing coupling partner, or the coupling of an alkenylboronic acid with an amide-containing halide. The stereochemical outcome of the Suzuki coupling is highly dependent on the choice of palladium catalyst and ligands. beilstein-journals.orgnih.gov For example, the reaction of (Z)-β-enamido triflates with arylboronic acids can lead to either retention or inversion of the double bond configuration depending on the phosphine (B1218219) ligand used. beilstein-journals.orgnih.gov Using Pd(PPh₃)₄ often results in retention of configuration, while catalysts like Pd(dppf)Cl₂ can promote inversion. beilstein-journals.orgnih.gov This ligand-dependent stereoselectivity provides access to both (E) and (Z)-isomers from a single precursor.

Ligand Effect on Suzuki Coupling of (Z)-β-enamido triflates beilstein-journals.orgnih.gov

| Palladium Catalyst | Stereochemical Outcome |

| Pd(PPh₃)₄ | Retention of configuration |

| Pd(dppf)Cl₂ | Inversion of configuration |

The Buchwald-Hartwig amination, another key palladium-catalyzed C-N bond-forming reaction, can also be applied to the synthesis of enamines from alkenyl bromides and amines. nih.govyoutube.com The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov

Asymmetric Heck Reactions Involving Enamide Substrates

The Heck reaction, the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide/triflate, is a versatile method for C-C bond formation. capes.gov.brcapes.gov.br Asymmetric variants of the Heck reaction have been developed to control the stereochemistry of the newly formed stereocenters. rsc.orgrsc.org

Intramolecular Heck reactions of enamide substrates have been used to construct nitrogen-containing heterocyclic systems with high enantioselectivity. rsc.org The development of new chiral phosphine and N-donor ligands has been crucial for advancing these transformations. rsc.orgrsc.org Tandem Heck reactions of tertiary enamides have also been reported, providing access to complex structures like trans-2,5-disubstituted-3-pyrrolines. sioc-journal.cn While the focus is often on creating chiral centers adjacent to the enamide, the reaction conditions can also influence the geometry of the resulting double bond.

Synthesis of Precursor Halo-Enamides for Subsequent Derivatization

The preparation of precursor halo-enamides, such as this compound, typically involves the amidation of a corresponding halo-substituted α,β-unsaturated carboxylic acid or its derivative. A common and direct precursor for the target compound is (E)-4-bromobut-2-enoic acid, which is commercially available.

The general synthetic approach involves the activation of the carboxylic acid followed by reaction with the appropriate amine. A widely used method for amide bond formation is the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org This method facilitates the reaction between a carboxylic acid and an amine at room temperature or slightly below, offering a convenient route to the desired amide.

For the synthesis of this compound, (E)-4-bromobut-2-enoic acid would be reacted with methylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. libretexts.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic methylamine to form the final amide product.

Table 1: Proposed Synthesis of this compound

| Starting Material | Reagents | Product | Reaction Conditions |

| (E)-4-bromobut-2-enoic acid | Methylamine, DCC, DMAP | This compound | Dichloromethane, 0 °C to room temperature |

The derivatization of these precursor halo-enamides is a key aspect of their synthetic utility. The presence of the bromine atom, particularly in an allylic position as in this compound, makes it a good leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position.

Common nucleophiles that can be used for such derivatization include amines, thiols, and cyanides. nih.gov For instance, reaction with a primary or secondary amine would lead to the corresponding 4-amino-N-methylbut-2-enamide derivative. The reaction conditions for these nucleophilic substitutions typically involve a polar aprotic solvent and may require a base to neutralize the hydrogen bromide formed during the reaction. nih.gov

Furthermore, the bromo-substituted enamide can participate in cross-coupling reactions. For example, Suzuki cross-coupling reactions have been successfully employed on similar bromo-substituted amide systems to form new carbon-carbon bonds. nih.gov In a typical Suzuki reaction, the bromo compound is reacted with an organoboron reagent in the presence of a palladium catalyst and a base. This methodology could potentially be applied to this compound to introduce aryl or vinyl substituents at the 4-position.

Table 2: Potential Derivatization Reactions of this compound

| Starting Material | Reagent | Reaction Type | Potential Product |

| This compound | Secondary Amine (e.g., Diethylamine) | Nucleophilic Substitution | (E)-4-(diethylamino)-N-methylbut-2-enamide |

| This compound | Arylboronic acid (e.g., Phenylboronic acid) | Suzuki Cross-Coupling | (E)-N-methyl-4-phenylbut-2-enamide |

The reactivity of the allylic bromide in these systems provides a powerful tool for medicinal and materials chemistry, enabling the synthesis of a diverse library of compounds from a common halo-enamide precursor.

Chemical Reactivity and Transformation Pathways of E 4 Bromo N Methylbut 2 Enamide

Reactivity at the Bromine Atom

The most prominent feature of (E)-4-bromo-N-methylbut-2-enamide is the presence of a bromine atom attached to an allylic carbon. This configuration renders the carbon-bromine bond susceptible to cleavage, facilitating both nucleophilic displacement and metal-mediated bond-forming reactions.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the adjacent amide and the stability of the resulting allylic carbocation (or the transition state leading to it) make the terminal carbon an excellent electrophilic site for nucleophilic attack. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Recent patent literature highlights the utility of this compound as a key intermediate in the synthesis of complex heterocyclic structures. For instance, in the preparation of certain 2-carbonyl benzothiophene (B83047) derivatives, the bromide is displaced by a sulfur nucleophile. chiralen.com Similarly, its role in the synthesis of specific pyrazine (B50134) and indazole derivatives underscores its utility as a versatile electrophile in reactions with nitrogen and other nucleophiles. chiralen.com

A representative example of a nucleophilic substitution reaction is the synthesis of a key intermediate for a 2-carbonyl benzothiophene compound as described in patent CN113801094A.

| Reactant | Nucleophile | Product |

| This compound | Thiol precursor | 4-(Thio-substituted)-N-methylbut-2-enamide |

Reaction conditions for this transformation are proprietary and not publicly disclosed in the patent abstract.

Participation in Metal-Mediated Bond-Forming Reactions

The carbon-bromine bond in this compound is also amenable to participation in various metal-catalyzed cross-coupling reactions. While specific examples for this exact molecule are not extensively documented in peer-reviewed literature, the reactivity of similar allylic bromides is well-established. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are common methods for forming new carbon-carbon bonds.

The patent literature again provides indirect evidence for such transformations. The synthesis of certain pyrazine and indazole derivatives using this compound likely involves a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-nitrogen bond. chiralen.com For instance, a plausible pathway for the synthesis of a pyrazine derivative mentioned in patent TW202340177A could involve a Suzuki coupling with a pyrazine-boronic acid derivative.

| Coupling Partner | Catalyst System | Product |

| Pyrazine-boronic acid derivative | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | (E)-4-(Pyrazinyl)-N-methylbut-2-enamide derivative |

The specific catalyst, base, and solvent system for this patented reaction are not detailed in the available abstract.

Transformations of the Amide Functionality

The secondary amide group in this compound offers further opportunities for chemical modification, although these transformations are generally less facile than reactions at the allylic bromide.

Hydrolysis and Derivatization Pathways

Amide hydrolysis, to yield a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating in the presence of strong acid or base. Under such conditions, the other functional groups in this compound would likely not remain intact. Selective hydrolysis of the amide without affecting the allylic bromide or the alkene is challenging and no specific methods for this have been reported for this molecule.

Derivatization of the amide nitrogen, for instance, through reaction with electrophiles, is also possible but may be complicated by the reactivity of the other functional groups.

N-Acylation and Related Amide Modifications

N-acylation of the secondary amide in this compound would lead to the formation of an imide. This reaction typically requires a strong acylating agent and a base. However, the nucleophilicity of the amide nitrogen is relatively low due to the delocalization of its lone pair of electrons into the carbonyl group. No specific examples of N-acylation for this particular compound have been documented.

Reactions Involving the α,β-Unsaturated Alkene Moiety

The conjugated double bond in this compound is an electron-deficient system, making it susceptible to nucleophilic attack in a Michael-type addition. However, the presence of the highly reactive allylic bromide provides a competing and often more favorable site for nucleophilic attack.

Under specific conditions, particularly with soft nucleophiles and in the presence of a Lewis acid to activate the conjugated system, a 1,4-conjugate addition could potentially be achieved. This would result in the formation of a new bond at the β-carbon. There are currently no specific documented examples of Michael additions to this compound in the scientific literature, likely due to the preferential reactivity at the C-Br bond.

Reactions such as cycloadditions (e.g., Diels-Alder) are also theoretically possible, with the alkene acting as a dienophile. However, the electron-withdrawing nature of the amide group would require a highly electron-rich diene for such a reaction to proceed efficiently. No such reactions have been reported for this compound.

Conjugate Addition Reactions to the Enamide System

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction involving the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org In the case of this compound, the enamide system is activated towards such an attack. The general mechanism involves the addition of a nucleophile to the carbon β to the carbonyl group, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. libretexts.org

While direct studies on the conjugate addition reactions of this compound are not extensively documented in publicly available literature, the reactivity of α,β-unsaturated amides and lactams has been a subject of investigation. nih.gov It is generally noted that α,β-unsaturated amides can be less reactive than their ester or ketone counterparts. nih.gov However, with appropriate nucleophiles and reaction conditions, conjugate addition can be achieved.

A variety of nucleophiles are known to participate in conjugate addition reactions with α,β-unsaturated systems, including amines, thiols, cyanides, and organometallic reagents like Gilman reagents. libretexts.orgwikipedia.orgyoutube.commasterorganicchemistry.com For instance, secondary amines can react with conjugated carbonyls to afford β-amino carbonyl compounds. wikipedia.orgyoutube.com The reaction with Gilman reagents (lithium dialkylcuprates) is particularly effective for the 1,4-addition of alkyl groups. libretexts.orgwikipedia.org

Table 1: Potential Nucleophiles for Conjugate Addition to this compound

| Nucleophile Type | Example | Expected Product Type |

| Amines | Methylamine (B109427) | 3-(Methylamino)-4-bromobutanamide |

| Thiols | Thiophenol | 4-Bromo-3-(phenylthio)butanamide |

| Cyanides | Sodium Cyanide | 4-Bromo-3-cyanobutanamide |

| Organocuprates | Lithium dimethylcuprate | 4-Bromo-3-methylbutanamide |

It is important to note that the presence of the allylic bromide in this compound introduces a competing reaction pathway, namely nucleophilic substitution at the C4 position. The choice of nucleophile, reaction conditions, and steric factors would likely influence the chemoselectivity between conjugate addition and allylic substitution.

Cycloaddition Reactions (e.g., Diels-Alder, Intramolecular Cycloadditions)

Enamides can participate in cycloaddition reactions, serving as valuable synthons for the construction of nitrogen-containing heterocyclic systems. beilstein-journals.org These reactions, such as the Diels-Alder and [3+2] cycloadditions, offer a powerful means to rapidly build molecular complexity. beilstein-journals.org

While specific examples of cycloaddition reactions involving this compound are not readily found in the literature, the general reactivity of enamides suggests its potential as a dienophile or a component in other cycloaddition processes. In a Diels-Alder reaction, the electron-deficient double bond of the enamide could react with a suitable diene. The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the facial selectivity of the approach of the diene to the enamide.

Intramolecular cycloadditions are also a plausible transformation for derivatives of this compound. For instance, if a suitable diene or dipolarophile were tethered to the nitrogen or another part of the molecule, an intramolecular cycloaddition could lead to the formation of fused or bridged bicyclic structures. A computational study on the intramolecular [3+2] cycloaddition of a nitrone with a methylbut-2-enyl thioether moiety highlights the feasibility of such cyclizations in related systems, proceeding through a one-step, slightly asynchronous mechanism.

Radical Reactions and Intramolecular Cyclizations

The allylic bromide in this compound provides a handle for initiating radical reactions. Homolytic cleavage of the carbon-bromine bond, typically induced by radical initiators like azobisisobutyronitrile (AIBN) or by photochemical methods, would generate an allylic radical. This reactive intermediate could then participate in a variety of transformations.

One important application of radical chemistry in similar systems is allylic bromination. The synthesis of ethyl (E)- and (Z)-4-bromo-3-methylbut-2-enoate has been reported via the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) and a catalytic amount of AIBN, which proceeds through a radical mechanism. researchgate.net This suggests that radical conditions could potentially be used to introduce or modify substituents at the allylic position of butenamide scaffolds.

Furthermore, the generated allylic radical from this compound could undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. For example, if the N-methyl group were replaced with a substituent containing a double or triple bond, a 5- or 6-membered ring could be formed through an intramolecular radical addition. The regioselectivity of such a cyclization would be governed by Baldwin's rules.

Stereochemical Isomerization Studies (E/Z Interconversion)

The designation (E) in this compound specifies the stereochemistry of the carbon-carbon double bond, with the higher priority groups on opposite sides. The potential for isomerization to the corresponding (Z)-isomer is a relevant consideration, as the stereochemistry of the double bond can significantly impact the molecule's reactivity and the stereochemical outcome of its reactions.

While specific studies on the E/Z interconversion of this compound are not detailed in the reviewed literature, such isomerization can often be induced by heat, light (photochemical isomerization), or through catalysis with acids, bases, or certain metals. The equilibrium between the (E) and (Z) isomers would depend on their relative thermodynamic stabilities, with the (E)-isomer often being the more stable due to reduced steric strain. In the context of radical reactions, the intermediate allylic radical can have a degree of rotational freedom, which could also lead to a mixture of (E) and (Z) products upon radical quenching.

Domino and Cascade Reactions Initiated or Propagated by the this compound Scaffold

The bifunctional nature of this compound makes it an attractive substrate for domino and cascade reactions, where a single synthetic operation generates multiple chemical bonds in a sequential manner. Such processes are highly efficient in building molecular complexity from simple starting materials.

A potential domino reaction involving this compound could be initiated by a nucleophilic attack. For example, a reaction with a dinucleophile could involve an initial conjugate addition followed by an intramolecular cyclization via substitution of the allylic bromide.

A related domino reaction has been reported for the synthesis of thiazoline (B8809763) and thiazole (B1198619) derivatives using ethyl-4-bromocrotonate, a compound structurally similar to the target molecule. nih.gov In this methodology, the reaction of a thioamide with ethyl-4-bromocrotonate proceeds via an initial SN2 reaction to displace the bromide, followed by a Michael addition to form the thiazoline ring. nih.gov A similar pathway could be envisioned for this compound, leading to the formation of functionalized lactams.

Table 2: Potential Domino Reaction with a Thioamide

| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product Type |

| This compound | Thioacetamide | S-alkylated intermediate | 2-Methyl-thiazolidin-4-yl-N-methylacetamide |

This type of reaction highlights the potential of this compound to serve as a versatile precursor in the construction of complex heterocyclic scaffolds through elegant and efficient domino strategies.

Advanced Spectroscopic Characterization Methodologies for E 4 Bromo N Methylbut 2 Enamide

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For (E)-4-bromo-N-methylbut-2-enamide, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass | Observed Mass |

|---|

Note: The data presented is based on theoretical calculations.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M+), corresponding to the intact molecule, would be expected, and its mass would be a direct confirmation of the compound's molecular weight. A key feature would be the presence of isotopic peaks for bromine (79Br and 81Br), which occur in an approximate 1:1 ratio. This would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Common fragmentation pathways for amides often involve cleavage of the amide bond. The following table outlines potential major fragments for this compound and their theoretical mass-to-charge ratios (m/z).

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Structure | Description of Cleavage | Predicted m/z |

| [C₅H₈BrNO]⁺ | Molecular Ion | 177/179 |

| [C₄H₅BrO]⁺ | Loss of methylamine (B109427) (-NHCH₃) | 148/150 |

| [C₄H₆Br]⁺ | Alpha-cleavage, loss of the amide group (-CONHCH₃) | 133/135 |

| [C₅H₇NO]⁺ | Loss of bromine radical (•Br) | 98 |

| [CH₃NH₂]⁺ | Methylamine cation | 31 |

Note: The m/z values for bromine-containing fragments are given for both 79Br and 81Br isotopes.

The relative abundances of these fragments would provide crucial information for confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-Br bonds.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350 - 3180 |

| C-H (Alkene) | Stretching | 3100 - 3010 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C (Alkene) | Stretching | 1650 - 1600 |

| C-N | Stretching | 1250 - 1020 |

| C-Br | Stretching | 690 - 550 |

The precise position and intensity of these bands would provide evidence for the presence of the secondary amide, the carbon-carbon double bond with its (E)-configuration, and the bromoalkyl moiety.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

This analysis would confirm the (E)-stereochemistry of the double bond by revealing the trans orientation of the substituents. Furthermore, it would provide insights into the planarity of the amide group and the dihedral angles describing the rotation around the single bonds. Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the C=O group of another, which are crucial for understanding the crystal packing, would also be elucidated.

Computational and Theoretical Investigations of E 4 Bromo N Methylbut 2 Enamide

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (E)-4-bromo-N-methylbut-2-enamide, DFT studies would provide significant insights. However, specific research applying these methods to the target compound is not currently available.

This analysis would focus on the distribution of electrons within the molecule. Key parameters typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal how the bromine atom, the amide group, and the carbon-carbon double bond influence the molecule's electronic properties and its susceptibility to nucleophilic or electrophilic attack. researchgate.net

DFT calculations are frequently used to map out the potential energy surface of a chemical reaction. This allows for the identification of transition state structures, which are the highest energy points along a reaction pathway. By calculating the energy barriers, chemists can predict the feasibility and kinetics of potential reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions at the double bond.

Molecules can exist in different spatial arrangements called conformers. A conformational analysis of this compound would involve calculating the relative energies of various rotational isomers (rotamers) around its single bonds. This helps identify the most stable (lowest energy) conformation of the molecule, which is crucial for understanding its behavior and interactions. Such studies would also compare the energetics of the (E)-isomer with its corresponding (Z)-isomer and any potential reaction intermediates.

Conceptual DFT provides a framework for quantifying chemical reactivity. arxiv.org

Local descriptors , like the Fukui function, are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. arxiv.org For this compound, analysis would pinpoint the reactivity of the carbonyl carbon, the nitrogen atom, and the carbons of the double bond.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Where DFT focuses on static structures, MD simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, potentially in a solvent, would allow for a dynamic exploration of its conformational space. This can reveal how the molecule flexes, bends, and interacts with its environment, providing insights that are complementary to static DFT calculations and crucial for understanding its behavior in a realistic setting. nih.govresearchgate.net

Ab Initio and Semi-Empirical Quantum Chemical Calculations

Ab Initio Calculations: These methods are based on first principles of quantum mechanics without using experimental data for simplification. While computationally intensive, they can provide highly accurate results for molecular properties.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics, making them faster but generally less accurate than ab initio or DFT methods. They can be useful for initial explorations of large systems or for molecules where higher-level theory is computationally prohibitive.

Without specific studies, data tables for the properties mentioned above cannot be generated.

Applications of E 4 Bromo N Methylbut 2 Enamide As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The presence of both a bromine atom and an enamide in (E)-4-bromo-N-methylbut-2-enamide provides multiple reaction sites, enabling the construction of a diverse range of molecular architectures, including various heterocyclic systems that are prevalent in pharmaceuticals and natural products.

This compound is a potential precursor for the synthesis of fused nitrogen-containing heterocycles. The vinyl bromide functionality can participate in various cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. rsc.orgclockss.orgbeilstein-journals.orgorganic-chemistry.org For instance, an intramolecular Heck reaction could be envisioned where the enamide nitrogen, after being coupled to an appropriate tether, displaces the bromide to form a cyclic structure. Such cyclizations are powerful methods for constructing N-heterocycles. rsc.orgclockss.org

Furthermore, the double bond of the enamide can undergo radical cyclization. wikipedia.orgclockss.orgdntb.gov.ua By generating a radical at a suitable position within a molecule containing the this compound core, intramolecular addition to the enamide double bond can lead to the formation of various ring systems. The stereochemistry of the enamide can influence the stereochemical outcome of the cyclization.

Recent advancements in synthetic methodology have demonstrated the utility of enamides in transition metal-catalyzed dearomative spirocyclization reactions with alkyl bromides to generate pre-aromatic intermediates, which can then undergo intramolecular trapping by the heterocyclic nitrogen to form N-fused heterocycles. nih.gov While not specifically demonstrated with this compound, this strategy highlights the potential of bromo-substituted enamides in the synthesis of complex nitrogenous frameworks.

While the direct application of this compound in the synthesis of tetrahydropyrans is not extensively documented, its structure suggests potential synthetic routes. Tetrahydropyrans are often synthesized through the cyclization of unsaturated alcohols. organic-chemistry.org One could conceive a multi-step sequence where the bromine atom of this compound is replaced with a hydroxyl-bearing substituent. Subsequent intramolecular cyclization, potentially acid-catalyzed or mediated by a transition metal, could then yield a tetrahydropyran (B127337) derivative. The synthesis of tetrahydropyran-4-ones from divinyl ketones, which can be prepared from α-bromostyrene derivatives, offers a conceptual parallel for how a bromo-substituted unsaturated system can be elaborated into a heterocyclic core. researchgate.net

Enamides are important structural motifs found in a variety of natural products, particularly alkaloids. nih.govbeilstein-journals.orgresearchgate.netbohrium.com The cyclization of enamides is a key strategy in the total synthesis of these complex molecules. nih.govbeilstein-journals.org For example, the enamide functionality can be involved in aza-Prins cyclizations, where protonation of the enamide generates an iminium ion that can be trapped by a nucleophile to form a new ring. nih.gov

In the context of natural product synthesis, a bromo-substituted enamide like this compound could serve as a linchpin. The vinyl bromide allows for the introduction of complex fragments via cross-coupling reactions, while the enamide provides a handle for subsequent cyclization to build the core structure of the natural product. A review of recent total syntheses highlights the use of bromo-substituted alkynes in enamide–alkyne cycloisomerization to construct tricyclic systems, followed by an intramolecular Heck reaction of the resulting vinyl bromide to form an additional ring. nih.gov This demonstrates the strategic potential of incorporating a bromo-enamide moiety in the synthesis of complex, polycyclic natural products. nih.govnih.gov

Development of Novel Synthetic Methodologies and Chemical Reactions

The reactivity of this compound makes it a suitable substrate for the development of new synthetic methodologies. The combination of an electron-deficient double bond and a carbon-bromine bond opens up possibilities for novel transformations.

Recent years have seen a surge in the use of photoredox catalysis in organic synthesis, and enamides have been shown to be excellent substrates in these reactions. uzh.chuiowa.edulboro.ac.uknih.gov For example, visible-light photoredox catalysis can be used to generate radicals that add to the enamide double bond, leading to the formation of new carbon-carbon bonds under mild conditions. uiowa.edulboro.ac.uk The bromine atom in this compound could also participate in photoredox-catalyzed cross-coupling reactions. nih.gov

Furthermore, the development of tandem or cascade reactions involving enamides is an active area of research. nih.gov A hypothetical cascade reaction involving this compound could start with a cross-coupling reaction at the vinyl bromide, followed by an intramolecular cyclization triggered by the newly introduced functionality. Such processes are highly desirable as they allow for the rapid construction of molecular complexity from simple starting materials.

Precursors for Functionalized Materials (excluding specific material properties)

The unique chemical handles of this compound also make it a potential precursor for the synthesis of functionalized materials.

Molecularly imprinted polymers (MIPs) are synthetic materials with recognition sites that are complementary in shape, size, and functional group orientation to a template molecule used during their synthesis. nih.govmdpi.commdpi.com The template molecule is crucial in the design of MIPs as it directs the formation of these specific binding cavities. mdpi.com

This compound possesses several features that could make it a useful template for the preparation of MIPs. The N-methylamide group can participate in hydrogen bonding interactions with functional monomers, while the vinyl bromide offers a site for further chemical modification or can act as a specific recognition element. After polymerization around the template, the this compound can be removed, leaving behind a cavity that is specifically designed to rebind it or structurally similar molecules. While the direct use of this specific compound as a template has not been reported, the general principles of MIP synthesis suggest its potential in this application. nih.govmdpi.com

Exploitation in Stereoselective Transformations for Chiral Molecule Synthesis

The vinyl bromide functionality coupled with the adjacent amide group in this compound presents a scaffold with significant potential for stereoselective transformations, offering a pathway to valuable chiral molecules. While specific, documented examples of its direct application in asymmetric synthesis are not prevalent in the reviewed literature, the inherent reactivity of its structure suggests several plausible strategies for its use as a synthetic building block in the construction of enantiomerically enriched compounds.

The primary routes for introducing chirality center on the electrophilic nature of the double bond and the potential for stereocontrolled reactions at the carbon-bromine bond. These transformations could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

One potential avenue for the stereoselective functionalization of this compound lies in asymmetric additions to the activated double bond. The electron-withdrawing nature of the adjacent amide moiety renders the β-carbon susceptible to nucleophilic attack. The use of chiral nucleophiles or the presence of a chiral Lewis acid catalyst could facilitate enantioselective conjugate additions, thereby establishing a new stereocenter.

Furthermore, the allylic bromide component of the molecule opens up possibilities for stereoselective substitution reactions. Transition-metal-catalyzed allylic alkylations are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. In this context, this compound could serve as an electrophile in reactions with soft nucleophiles, where the choice of a chiral ligand on the metal center would be crucial for inducing enantioselectivity.

Another promising, albeit underexplored, strategy involves the enantioselective bromocyclization of related allylic amides, which has been shown to produce chiral oxazolines with high enantiomeric excess. nih.gov Although this involves an intramolecular reaction, it highlights the potential for the bromo-enamide motif to participate in stereoselective cyclization reactions, which could be adapted for intermolecular processes involving this compound.

The stereoselective synthesis of highly substituted enamides has also been achieved through methods like the oxidative Heck reaction. nih.gov This suggests that the vinyl bromide of this compound could potentially undergo stereocontrolled cross-coupling reactions to generate more complex and chirally defined enamide structures.

While the direct exploitation of this compound in stereoselective synthesis remains a developing area, the reactivity of its constituent functional groups provides a strong foundation for its potential use in the asymmetric synthesis of valuable chiral building blocks. Future research in this area would likely focus on the development of catalytic systems capable of controlling the stereochemical outcome of reactions involving this versatile synthetic intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.